1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Description
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-6-1-8(12-5-6)4-11-2-7(10)3-11/h1,5,7H,2-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENHVNMEZKSNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CS2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Methyl 4-Bromothiophene-2-carboxylate
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine commonly begins with the preparation of methyl 4-bromothiophene-2-carboxylate , a key intermediate.
| Yield | Reaction Conditions | Experimental Procedure Summary |
|---|---|---|
| 90-100% | Esterification with sulfuric acid in methanol; 25-65°C; 10-17 h reflux | 4-Bromo-2-thiophenecarboxylic acid is dissolved in methanol, and concentrated sulfuric acid is added dropwise. The mixture is refluxed for 10-17 hours. After cooling, the solution is neutralized, extracted with organic solvents, dried, and concentrated to yield the methyl ester as a yellow oil or solid. This step is reproducible with yields close to quantitative (90-100%). |
| 91-98% | Reaction with thionyl chloride in methanol; reflux; 2-8 h | 4-Bromo-2-thiophenecarboxylic acid is reacted with thionyl chloride in dry methanol at reflux temperature for 2-8 hours. The reaction mixture is then quenched with water, neutralized, and extracted. The crude methyl ester is obtained as a pale yellow oil with yields between 91-98%. |
These methods are well-documented and provide high yields of the methyl ester intermediate, which is crucial for the subsequent steps.
Formation of the Azetidin-3-amine Moiety
The azetidin-3-amine ring is typically introduced via nucleophilic substitution or reductive amination strategies involving the methyl 4-bromothiophene-2-carboxylate or its derivatives.
- One common approach is the reduction of the ester to the corresponding aldehyde or alcohol , followed by reaction with azetidine derivatives or amines under controlled conditions.
- Alternatively, direct alkylation of azetidin-3-amine with a bromomethyl derivative of the thiophene ring can be performed.
While specific detailed procedures for this step are less frequently published directly for this compound, analogous syntheses of azetidine derivatives suggest:
| Step | Typical Reagents | Conditions | Notes |
|---|---|---|---|
| Bromomethylation of methyl 4-bromothiophene-2-carboxylate | NBS (N-bromosuccinimide), light or radical initiator | Room temperature to reflux | Introduces bromomethyl group at thiophene 2-position |
| Nucleophilic substitution | Azetidin-3-amine, base (e.g., K2CO3) | Polar aprotic solvent (DMF, DMSO), 50-80°C | Azetidine nitrogen attacks bromomethyl group to form the target compound |
This sequence results in the formation of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine with moderate to good yields depending on reaction conditions and purification methods.
Palladium-Catalyzed Cross-Coupling Reactions (Optional Functionalization)
In some synthetic routes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are employed to modify the thiophene ring or introduce the azetidine moiety indirectly.
| Catalyst System | Conditions | Yield | Notes |
|---|---|---|---|
| PdCl2(dppf), KOAc, pinacol boronate ester | 1,4-Dioxane, 85°C, 40 h | ~90% for boronate formation | Used to prepare boronate esters from methyl 4-bromothiophene-2-carboxylate for further coupling |
| Pd(PPh3)4, K2CO3 | 1,4-Dioxane/H2O, 70°C, 2-66 h | 47-66% | Cross-coupling with amines or azetidine derivatives |
These reactions allow for structural diversification and optimization of the target molecule's properties.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Esterification | 4-Bromo-2-thiophenecarboxylic acid | Methanol, H2SO4, reflux 10-17 h | 90-100 | High purity methyl ester obtained |
| Esterification (alternative) | 4-Bromo-2-thiophenecarboxylic acid | Thionyl chloride, methanol, reflux 2-8 h | 91-98 | Efficient ester formation |
| Bromomethylation | Methyl 4-bromothiophene-2-carboxylate | NBS, light or radical initiator | Not specified | Introduces bromomethyl group |
| Nucleophilic substitution | Bromomethyl derivative + azetidin-3-amine | Base, polar aprotic solvent, 50-80°C | Moderate to good | Forms final azetidin-3-amine derivative |
| Pd-catalyzed coupling (optional) | Methyl 4-bromothiophene-2-carboxylate | Pd catalyst, base, dioxane, 70-85°C | 47-90 | For structural modifications |
Research Findings and Notes
- The esterification of 4-bromothiophenecarboxylic acid to its methyl ester is a robust and high-yielding step essential for downstream modifications.
- Thionyl chloride-mediated esterification is preferred when anhydrous conditions are required.
- The introduction of the azetidine ring is generally achieved through nucleophilic substitution on a bromomethyl intermediate, which requires careful control of reaction conditions to avoid side reactions.
- Palladium-catalyzed cross-coupling reactions provide versatility in modifying the thiophene ring or installing the azetidine moiety, though reaction times can be long (up to 66 hours) and yields vary.
- Purification typically involves extraction, drying over MgSO4 or Na2SO4, and chromatographic techniques such as silica gel column chromatography.
Chemical Reactions Analysis
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound useful in various therapeutic applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine are best contextualized against related azetidin-3-amine derivatives and bromine-containing heterocycles. Below is a comparative analysis based on molecular features, applications, and available
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features/Applications | Reference |
|---|---|---|---|---|---|
| 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine | C₈H₁₁BrN₂S | 4-Bromothiophen-2-ylmethyl, azetidin-3-amine | 255.16 | Potential bioactivity in CNS targeting (inferred) | |
| 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine | C₁₀H₁₄N₂O₃S | 4-Methoxybenzenesulfonyl | 242.30 | Sulfonamide group enhances metabolic stability; used in protease inhibitor studies | |
| 1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine | C₁₀H₁₁F₃N₂ | 4-Trifluoromethylphenyl | 216.21 | Lipophilic CF₃ group improves membrane permeability; explored in kinase inhibitors | |
| 1-(1-(4-Methoxybenzyl)piperidin-4-yl)azetidin-3-amine | C₁₆H₂₅N₃O | 4-Methoxybenzyl-piperidinyl | 275.39 | Dual heterocyclic system for GPCR modulation; predicted pKa = 9.33 | |
| (4-Bromothiophen-2-yl)methylamine | C₆H₈BrNS | 4-Bromothiophen-2-ylmethyl, methyl | 206.10 | Simpler analog; precursor for Suzuki couplings | |
| 4-(4-Bromophenyl)-thiazol-2-amine | C₉H₇BrN₂S | 4-Bromophenyl, thiazole | 255.14 | Anticandidal and antitubercular activity demonstrated |
Structural and Electronic Differences
- Bromothiophene vs. Bromophenyl: The target compound’s 4-bromothiophene group confers distinct electronic properties compared to bromophenyl derivatives (e.g., 4-(4-Bromophenyl)-thiazol-2-amine).
- Azetidin-3-amine Core : Unlike larger cyclic amines (e.g., piperidine in ), the azetidine ring imposes torsional strain, which can enhance receptor selectivity.
Biological Activity
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is a chemical compound characterized by its unique structure, which includes a bromothiophene moiety attached to an azetidine ring. This compound has garnered attention in various fields, particularly in biological research and medicinal chemistry due to its potential therapeutic applications.
The biological activity of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is primarily attributed to its ability to interact with specific molecular targets within biological pathways. These interactions can modulate various biological processes, making the compound relevant for therapeutic applications. The precise molecular targets and pathways involved remain under investigation, but initial studies suggest that the compound may influence enzyme activity and receptor interactions, potentially leading to anti-inflammatory or antibacterial effects.
Antibacterial Properties
Research indicates that compounds similar to 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine exhibit antibacterial activity, particularly against strains resistant to conventional antibiotics. For instance, studies have shown that certain derivatives with similar structures can inhibit the growth of bacteria by targeting metallo-beta-lactamase enzymes, which are crucial for bacterial resistance mechanisms . The presence of the bromothiophene moiety is believed to enhance binding affinity to these targets.
Antimalarial Activity
In vitro studies have demonstrated that related compounds possess significant antimalarial properties against Plasmodium falciparum, the causative agent of malaria. One study highlighted a derivative that showed promising results in inhibiting parasite growth while exhibiting minimal toxicity in murine models . This suggests that 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine could be explored further for its potential in malaria treatment.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of compounds related to 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine. Below is a summary of key findings:
These findings underscore the potential of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine as a candidate for further development in treating bacterial infections and malaria.
Q & A
Q. What are the standard synthetic routes for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine?
The synthesis typically involves two key steps: (1) functionalization of the thiophene ring with bromine at the 4-position and (2) alkylation of the azetidine ring. For example, bromination of thiophene derivatives is achieved using N-bromosuccinimide (NBS) under controlled conditions (60–80°C, inert atmosphere), followed by coupling with azetidin-3-amine via nucleophilic substitution. Solvents like dichloromethane or DMF and catalysts such as potassium carbonate are often employed to optimize yield (~60–75%) and purity (>95%) .
Q. How is this compound characterized spectroscopically?
Routine characterization includes:
- NMR : H and C NMR to confirm substitution patterns (e.g., bromothiophene protons at δ 6.8–7.2 ppm, azetidine NH at δ 1.8–2.2 ppm).
- IR : Peaks at ~3350 cm (N-H stretch) and 600–650 cm (C-Br stretch).
- Mass Spectrometry : Molecular ion peak at m/z 259.12 (M) to verify molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What are common chemical reactions involving this compound?
The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids), while the azetidine amine group participates in nucleophilic acylations or Schiff base formations. Reaction conditions vary: Pd(PPh) for couplings (80°C, toluene), and acetic anhydride for acetylation (room temperature, THF) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR signals) be resolved?
Discrepancies arise from dynamic processes (e.g., ring puckering in azetidine) or crystallographic disorder. Use:
Q. What strategies optimize reaction conditions for derivatization?
Employ Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst loading). For example:
- A central composite design for Suzuki coupling identified optimal Pd(OAc) loading (2 mol%) and temperature (90°C), improving yield from 50% to 82%.
- Response surface models (RSM) correlate solvent polarity (e.g., DMF vs. THF) with reaction efficiency .
Q. How to determine the compound’s mechanism of action in biological systems?
- In vitro assays : Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., ATP-binding pockets).
- SAR studies : Compare activity of analogs (e.g., fluoro- or chloro-substituted derivatives) to identify critical substituents .
Q. How to address stability issues under physiological conditions?
Conduct accelerated stability studies :
- pH stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via LC-MS.
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C).
- Light sensitivity : UV-vis spectroscopy tracks photodegradation kinetics .
Q. What computational methods predict reactivity sites for functionalization?
- DFT calculations (Gaussian 16): Calculate Fukui indices to identify nucleophilic/electrophilic centers.
- Molecular electrostatic potential (MEP) maps highlight regions prone to halogen bonding or hydrogen bonding .
Q. How to resolve enantiomeric mixtures during synthesis?
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol mobile phases.
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively modify one enantiomer .
Data-Driven Insights
Q. How to analyze structure-activity relationships (SAR) for antimicrobial activity?
- Data table : Compare MIC values of derivatives against S. aureus:
| Substituent | MIC (μg/mL) |
|---|---|
| -Br (parent) | 8.2 |
| -Cl | 12.4 |
| -CF | 4.1 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
